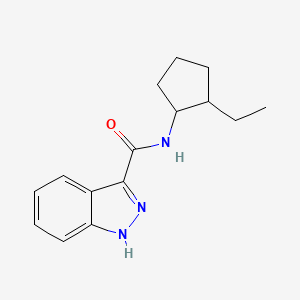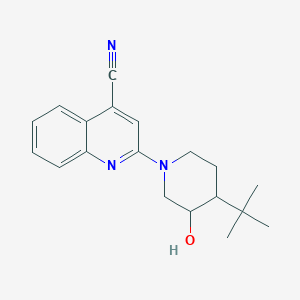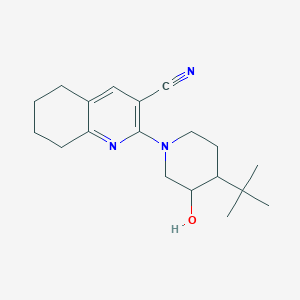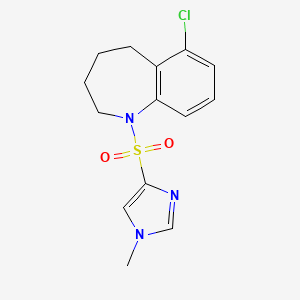
N-(2-ethylcyclopentyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SGT-263 belongs to the indazole-3-carboxamide family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids such as THC. These compounds are of interest to researchers because of their potential to interact with the endocannabinoid system, which plays a role in regulating a variety of physiological processes.
Mécanisme D'action
Like other synthetic cannabinoids, SGT-263 works by binding to cannabinoid receptors in the brain and body. Specifically, it has a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes.
Biochemical and physiological effects:
SGT-263 has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, body temperature, and motor coordination. It has also been shown to increase levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SGT-263 in lab experiments is that it is a highly potent compound, meaning that it can be used in small amounts to produce significant effects. However, this also makes it important to carefully control the dosage and administration of the compound in order to avoid potential adverse effects. Additionally, due to the limited research on SGT-263, there may be unknown risks associated with its use in lab experiments.
Orientations Futures
There are several potential future directions for research on SGT-263. One area of interest is its potential as a treatment for chronic pain, which affects millions of people worldwide. Additionally, further studies could explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, research could also focus on optimizing the synthesis and administration of SGT-263 in order to minimize potential risks and maximize its potential benefits.
Méthodes De Synthèse
The synthesis of SGT-263 involves a multi-step process that begins with the reaction of 2-ethylcyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with indole-3-carboxylic acid in the presence of a coupling agent to produce SGT-263.
Applications De Recherche Scientifique
SGT-263 has been studied for its potential applications in medical research, particularly in the areas of pain management, neuroprotection, and cancer treatment. It has been found to have analgesic effects in animal models of pain, and may also have neuroprotective properties that could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, SGT-263 has shown promise as a potential anti-cancer agent, with studies indicating that it may be able to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-ethylcyclopentyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-10-6-5-9-12(10)16-15(19)14-11-7-3-4-8-13(11)17-18-14/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLEGNWPUGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)

![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)